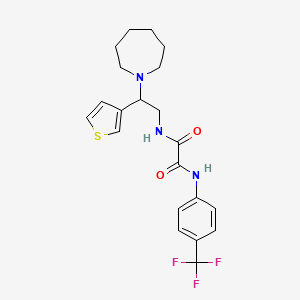
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H24F3N3O2S and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly referred to as a novel oxalamide compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C22H29F3N3O2S
- Molecular Weight : 431.56 g/mol
Its structure includes an azepane ring, a thiophene moiety, and a trifluoromethyl-substituted phenyl group, which are significant for its interactions with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and modulator of cellular pathways.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity . For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.
Enzyme Inhibition
Research has demonstrated that the compound acts as an inhibitor of specific enzymes , particularly those involved in tumor progression. Its structural components allow it to bind effectively to active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to reduced tumor growth and metastasis.
Interaction with Biological Targets
The interactions of this compound with various biological targets have been studied using techniques such as molecular docking and binding assays. These studies suggest that the azepane and thiophene rings enhance binding affinity to target proteins, which is crucial for its pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Azepane Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Thiophene Group : The thiophene moiety can be introduced via palladium-catalyzed cross-coupling reactions.
- Coupling with Trifluoromethyl Phenyl Group : This step often involves nucleophilic aromatic substitution reactions.
Case Studies
- Cell Line Studies : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
- Enzyme Interaction Studies : In vitro assays demonstrated that this compound effectively inhibited the activity of specific deubiquitylating enzymes, which are critical in cancer biology.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H29F3N3O2S |
| Molecular Weight | 431.56 g/mol |
| Anticancer Activity | Significant inhibition in vitro |
| Enzyme Inhibition | Yes (specific deubiquitylating enzymes) |
| Synthetic Complexity | Multi-step synthesis required |
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2S/c22-21(23,24)16-5-7-17(8-6-16)26-20(29)19(28)25-13-18(15-9-12-30-14-15)27-10-3-1-2-4-11-27/h5-9,12,14,18H,1-4,10-11,13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSIXPDEBPXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














